molecular formula C23H24N4O4 B11004478 trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11004478
M. Wt: 420.5 g/mol
InChI Key: KTVJLGNCPVDJJW-UHFFFAOYSA-N
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Description

“trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” is a complex organic compound that belongs to the class of benzodioxin and benzotriazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, benzotriazin, and cyclohexanecarboxylic acid derivatives. Common synthetic routes could involve:

    Formation of the benzodioxin ring: This could be achieved through cyclization reactions.

    Introduction of the benzotriazin moiety: This might involve nucleophilic substitution reactions.

    Coupling reactions: The final step could involve coupling the benzodioxin and benzotriazin derivatives with cyclohexanecarboxamide under specific conditions such as the presence of catalysts or specific solvents.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring.

    Reduction: Reduction reactions could target the benzotriazin moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

Industrially, the compound might find applications in the development of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxin derivatives: Such as 1,4-benzodioxin-2-carboxylic acid.

    Benzotriazin derivatives: Like 1,2,3-benzotriazin-4-one.

    Cyclohexanecarboxamide derivatives: Such as N-cyclohexyl-4-methylcyclohexanecarboxamide.

Uniqueness

The uniqueness of “trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H24N4O4/c28-22(24-17-9-10-20-21(13-17)31-12-11-30-20)16-7-5-15(6-8-16)14-27-23(29)18-3-1-2-4-19(18)25-26-27/h1-4,9-10,13,15-16H,5-8,11-12,14H2,(H,24,28)

InChI Key

KTVJLGNCPVDJJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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